N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core modified with a sulfanyl-linked acetamide moiety. Key structural features include:
- Triazole substituents: A 5-ethyl group and a 4-(1H-pyrrol-1-yl) group on the triazole ring.
- Acetamide group: N-substituted with a 2,4-dimethoxyphenyl ring.
The dimethoxyphenyl group enhances solubility in polar solvents compared to halogenated analogs, while the pyrrole moiety may facilitate π-π stacking in biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-4-16-20-21-18(23(16)22-9-5-6-10-22)27-12-17(24)19-14-8-7-13(25-2)11-15(14)26-3/h5-11H,4,12H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUHBPTXOCOSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of 2,4-dimethoxyphenyl derivatives with triazole and pyrrole moieties. The structural characterization was performed using various spectroscopic techniques, including NMR and mass spectrometry, confirming the expected molecular structure.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing pyrrole and triazole structures exhibit significant antibacterial properties. For instance, a related series of compounds showed potent activity against various bacterial strains, indicating that the presence of the pyrrole moiety may enhance biological efficacy against microbial pathogens .
Anticancer Properties
The compound's potential anticancer activity has been evaluated through in vitro assays. It was found to inhibit the proliferation of cancer cell lines, notably A549 (lung cancer) and MCF7 (breast cancer), suggesting that it may act via mechanisms involving apoptosis induction and cell cycle arrest. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating promising efficacy .
Enzyme Inhibition
Molecular docking studies have indicated that this compound interacts favorably with key enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, both critical targets in antibiotic development .
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial activity of various pyrrole-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains .
- Anticancer Activity : In a separate investigation focusing on lung cancer models, the compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed a significant increase in early apoptotic cells when treated with the compound compared to controls .
Data Summary
Scientific Research Applications
Research indicates that compounds containing triazole and pyrrole structures often exhibit significant biological activities:
- Antimicrobial Properties : The presence of the triazole moiety has been associated with enhanced antimicrobial effects against a spectrum of pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The triazole structure is known for its ability to interfere with cellular processes related to tumor growth.
- Anti-inflammatory Effects : Compounds similar to N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown promise as potential inhibitors of inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key features influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| 2,4-Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Triazole Moiety | Contributes to anticancer and antimicrobial properties |
| Pyrrole Group | Potential role in enzyme inhibition |
| Sulfanyl Group | May enhance interactions with biological targets |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Screening
In a recent screening of triazole derivatives against various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties of triazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the triazole ring could enhance its antimicrobial efficacy.
Case Study 3: Inflammatory Pathway Inhibition
Research utilizing molecular docking techniques indicated that this compound could act as an inhibitor of specific inflammatory pathways. This finding supports its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Substituent Effects on Bioactivity
- Anti-exudative Activity: The furan-2-yl and amino-substituted triazole analog () demonstrated anti-exudative effects in rat models, suggesting that electron-rich heterocycles (e.g., furan, pyrrole) may enhance anti-inflammatory properties .
- Antiproliferative Activity : Hydroxyacetamide derivatives (FP1-12) with substituted phenyl groups on the triazole exhibited antiproliferative activity, highlighting the role of polar groups (e.g., hydroxyl) in cancer cell targeting .
Physicochemical Properties
- Solubility : The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to chlorophenyl () or difluorophenyl () analogs, which are more lipophilic.
- Crystallinity : Chlorophenyl and methylphenyl substituents () facilitated X-ray crystallography studies, indicating stable crystal packing due to halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
